Molecular Weight and Formula Comparison with the Norbornane Analog
The target compound (C10H19NO, MW 169.26) is 14.03 Da lighter than the structurally closest commercial analog, 2-(1-amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol (C11H21NO, MW 183.29) . This difference corresponds to a single methylene unit and results in a lower heavy‑atom count (12 vs. 13), which can influence both passive permeability and target‑binding complementarity .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 169.26 g/mol |
| Comparator Or Baseline | 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol (CAS 1559883-41-8): 183.29 g/mol |
| Quantified Difference | Δ = 14.03 g/mol (8.3% smaller) |
| Conditions | Calculated from molecular formula; no experimental measurement required. |
Why This Matters
A lower molecular weight can improve ligand efficiency metrics in fragment‑based lead generation, making the target compound a better starting point for optimization when MW‑sensitive targets are pursued.
